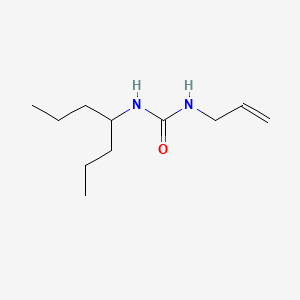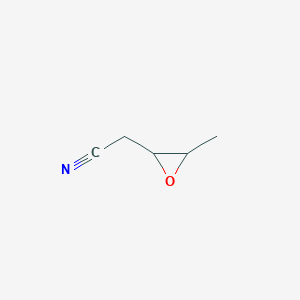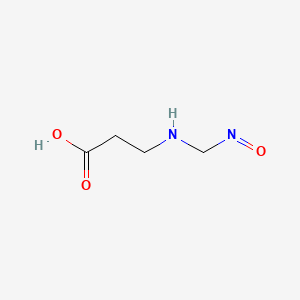![molecular formula C21H21BrN2O2 B13744219 5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine is a brominated aromatic amine compound It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and two 4-methoxybenzyl groups attached to the nitrogen atom at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromopyridine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-amino-5-bromopyridine is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl groups.
Deprotection Reactions: The methoxybenzyl groups can be removed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and specificity. The methoxybenzyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog with similar reactivity but lacking the methoxybenzyl groups.
5-Bromo-2-(4-methoxybenzylamino)pyrimidine: A structurally related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine is unique due to the presence of two methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.
Eigenschaften
Molekularformel |
C21H21BrN2O2 |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
5-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-19-8-3-16(4-9-19)14-24(21-12-7-18(22)13-23-21)15-17-5-10-20(26-2)11-6-17/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
JRACKEAVCYYILE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)

![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)





![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
